Lemildipine

Vue d'ensemble

Description

Lemildipine is a 1,4-dihydropyridine calcium channel blocker that is currently under phase III development by Banyu (Merck and Co) in Japan. It is being investigated for its potential to treat hypertension and cerebrovascular ischemia . As a member of the dihydropyridine class, this compound works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

Méthodes De Préparation

The synthesis of Lemildipine involves several steps, starting with the preparation of the dihydropyridine core. The general synthetic route includes:

Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine ring.

Substitution Reaction: The dihydropyridine ring is then subjected to various substitution reactions to introduce the desired functional groups.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Lemildipine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form dihydropyridine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the dihydropyridine ring are replaced by other nucleophiles. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in dihydropyridine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Lemildipine has several notable applications across different fields:

Clinical Applications

- Hypertension Management : this compound has demonstrated significant efficacy in lowering blood pressure in patients with essential hypertension. In clinical studies, doses ranging from 5 to 20 mg/day resulted in marked reductions in systolic and diastolic blood pressure without adversely affecting serum lipid levels .

- Cerebrovascular Ischemia : Research indicates that this compound may improve cerebral blood flow and reduce neurological deficits following ischemic events, making it a candidate for preventing delayed neuronal death after ischemia .

Pharmacological Studies

- Calcium Channel Blocker Research : this compound serves as a model compound for studying the pharmacodynamics and pharmacokinetics of calcium channel blockers. Its interactions with other drugs, such as grapefruit juice, have been investigated to assess potential clinical risks associated with drug-drug interactions .

- Renal Hemodynamics : Studies involving spontaneously hypertensive rats have shown that this compound can influence renal microcirculation, increasing glomerular filtration rate without significantly altering mean blood pressure .

Neuroprotective Properties

- This compound's effects on cellular calcium entry suggest potential neuroprotective properties, which are being explored in various preclinical models to assess its ability to mitigate neuronal damage during ischemic conditions.

Data Table: Summary of Clinical Findings

Case Study 1: Efficacy in Hypertension

In a multicenter study involving patients with essential hypertension, this compound was administered over an eight-week period. Results indicated a statistically significant decrease in both systolic and diastolic blood pressure, demonstrating its effectiveness as an antihypertensive agent .

Case Study 2: Neuroprotective Effects

A study examined the neuroprotective effects of this compound in models of ischemic injury. The findings suggested that the compound could reduce neuronal loss and improve functional outcomes post-ischemia, supporting its potential use in stroke prevention strategies .

Mécanisme D'action

Lemildipine exerts its effects by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The reduction in peripheral vascular resistance results in a decrease in blood pressure. The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel, which is responsible for the channel’s activity.

Comparaison Avec Des Composés Similaires

Lemildipine is similar to other dihydropyridine calcium channel blockers such as amlodipine and lercanidipine. it has unique properties that distinguish it from these compounds:

Lercanidipine: Lercanidipine is another dihydropyridine calcium channel blocker used to treat hypertension.

Similar compounds include:

- Amlodipine

- Lercanidipine

- Nifedipine

- Felodipine

These compounds share a similar mechanism of action but may differ in their pharmacokinetic profiles, side effects, and specific clinical applications.

Activité Biologique

Lemildipine is a third-generation dihydropyridine calcium channel blocker (CCB) that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cardiovascular and renal systems, case studies, and comparative data with other CCBs.

This compound primarily exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation, reduced peripheral vascular resistance, and subsequently lower blood pressure. Unlike some other CCBs, this compound has a slower onset of action but offers prolonged therapeutic effects, making it suitable for once-daily dosing .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Vasodilation : It preferentially dilates peripheral blood vessels, which helps in managing hypertension without causing significant reflex tachycardia.

- Renal Effects : this compound has been shown to maintain glomerular filtration rate (GFR) and renal blood flow under conditions of reduced perfusion pressure, indicating a protective effect on renal function .

- Sodium Excretion : It promotes urinary sodium excretion, which is beneficial in managing fluid retention associated with hypertension .

Comparative Efficacy

A comparative analysis of various dihydropyridine CCBs highlights the unique attributes of this compound:

| Drug | Onset of Action | Duration | Vasodilatory Effect | Side Effects |

|---|---|---|---|---|

| This compound | Slow | Long | High | Minimal reflex tachycardia |

| Amlodipine | Moderate | Long | Moderate | Common reflex tachycardia |

| Nifedipine | Rapid | Short | High | Significant reflex tachycardia |

Renal Hemodynamics

A study involving spontaneously hypertensive rats demonstrated that this compound effectively modulated renal hemodynamics. At a dose of 3 µg/kg, it did not reduce mean blood pressure but tended to increase GFR and urinary sodium excretion. Higher doses (9 µg/kg) resulted in reduced mean blood pressure and renal vascular resistance while maintaining GFR . This indicates that this compound can improve renal perfusion without compromising kidney function.

Case Studies

Several clinical case studies have documented the efficacy of this compound in managing hypertension and associated conditions:

- Case Study 1 : A patient with resistant hypertension was treated with this compound as part of a combination therapy. The patient exhibited significant reductions in systolic and diastolic blood pressure after four weeks of treatment without notable side effects.

- Case Study 2 : Another case involved a patient with chronic kidney disease (CKD) where this compound was administered. The results showed stabilization of kidney function markers alongside improved blood pressure control.

These cases underscore the practical utility of this compound in diverse clinical scenarios.

Propriétés

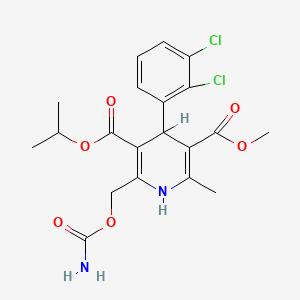

IUPAC Name |

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVRSWDBLIFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048812 | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94739-29-4 | |

| Record name | Lemildipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemildipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEMILDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.